1-(Trifluoromethyl)-4-vinyl-1H-pyrazole

Catalog No.
S13633183
CAS No.
M.F
C6H5F3N2
M. Wt
162.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Trifluoromethyl)-4-vinyl-1H-pyrazole

Product Name

1-(Trifluoromethyl)-4-vinyl-1H-pyrazole

IUPAC Name

4-ethenyl-1-(trifluoromethyl)pyrazole

Molecular Formula

C6H5F3N2

Molecular Weight

162.11 g/mol

InChI

InChI=1S/C6H5F3N2/c1-2-5-3-10-11(4-5)6(7,8)9/h2-4H,1H2

InChI Key

FPJQNVNDQMZCCO-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN(N=C1)C(F)(F)F

1-(Trifluoromethyl)-4-vinyl-1H-pyrazole is a pyrazole derivative characterized by the presence of a trifluoromethyl group and a vinyl substituent. This compound exhibits unique structural features that contribute to its chemical reactivity and biological activity. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, while the vinyl group can participate in various

The chemical reactivity of 1-(trifluoromethyl)-4-vinyl-1H-pyrazole is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The vinyl group can undergo nucleophilic attack, making it a suitable substrate for various nucleophiles.
  • Polymerization: The presence of the vinyl group allows for polymerization reactions, which can be utilized in materials science.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can stabilize intermediates during electrophilic aromatic substitution, enhancing the reactivity of the pyrazole ring.

Research indicates that 1-(trifluoromethyl)-4-vinyl-1H-pyrazole exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes involved in disease processes. The trifluoromethyl moiety contributes to its potency by enhancing binding affinity to biological targets. Additionally, derivatives of this compound have shown promise in cancer therapy due to their ability to interfere with cell proliferation pathways.

The synthesis of 1-(trifluoromethyl)-4-vinyl-1H-pyrazole can be achieved through several methods:

  • Cyclocondensation Reactions: One common method involves the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds under acidic conditions, leading to the formation of the pyrazole ring.
  • Trifluoromethylation: Trifluoromethylation can be achieved using reagents such as trifluoromethanesulfonic acid or trifluoromethyl iodide in the presence of suitable bases.
  • Vinylation: The vinyl group can be introduced via a Wittig reaction or through olefination methods using phosphonium salts.

These methods can yield good to excellent yields depending on the reaction conditions and the specific reagents used .

1-(Trifluoromethyl)-4-vinyl-1H-pyrazole has several applications in various fields:

  • Medicinal Chemistry: Its derivatives are explored for their pharmacological properties, particularly in developing anti-inflammatory and anticancer drugs.
  • Material Science: The vinyl group allows for incorporation into polymers, enhancing material properties such as thermal stability and mechanical strength.
  • Agricultural Chemistry: Compounds related to this pyrazole have been investigated for their potential as agrochemicals, particularly in pest control formulations.

Studies focusing on the interactions of 1-(trifluoromethyl)-4-vinyl-1H-pyrazole with biological macromolecules have revealed insights into its mechanism of action. For instance:

  • Enzyme Inhibition: Interaction studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, indicating its potential as a therapeutic agent.
  • Binding Affinity: The trifluoromethyl group enhances binding affinity to target proteins, which is crucial for drug design and development.

These studies are essential for understanding how modifications to the pyrazole structure affect biological activity .

Several compounds share structural similarities with 1-(trifluoromethyl)-4-vinyl-1H-pyrazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-(Trifluoromethyl)-5-methyl-1H-pyrazoleMethyl group at position 5Enhanced lipophilicity; potential neuroprotective effects
4-(Trifluoromethyl)-3-vinyl-1H-pyrazoleVinyl group at position 3Increased reactivity towards electrophiles
1-(Trifluoromethyl)-3-phenyl-1H-pyrazolePhenyl substituent at position 3Potential anticancer properties due to phenyl ring

Uniqueness

The uniqueness of 1-(trifluoromethyl)-4-vinyl-1H-pyrazole lies in its combination of both a trifluoromethyl and a vinyl group at distinct positions on the pyrazole ring. This configuration enhances its reactivity profile and biological activity compared to other pyrazole derivatives, making it a valuable candidate for further research in medicinal chemistry and material science .

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

162.04048265 g/mol

Monoisotopic Mass

162.04048265 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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